7-Ethoxy-1,2-difluoronaphthalene
Description
7-Ethoxy-1,2-difluoronaphthalene is a polyaromatic hydrocarbon derivative featuring a naphthalene backbone substituted with two fluorine atoms at positions 1 and 2 and an ethoxy group at position 5. This compound combines electron-withdrawing fluorine atoms and an electron-donating ethoxy group, creating unique electronic and steric properties.
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
7-ethoxy-1,2-difluoronaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-2-15-9-5-3-8-4-6-11(13)12(14)10(8)7-9/h3-7H,2H2,1H3 |
InChI Key |
RDSDKSSDKDNQRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
1-Fluoronaphthalene (C₁₀H₇F)
- Substituents : Single fluorine atom at position 1.
- Properties : The fluorine atom enhances electrophilic substitution reactivity compared to unsubstituted naphthalene. Its electron-withdrawing nature directs incoming electrophiles to the para and meta positions.
- Applications : Used as a precursor in fluorinated aromatic syntheses .
- Contrast : 7-Ethoxy-1,2-difluoronaphthalene has additional fluorine (position 2) and ethoxy groups, which may reduce overall electrophilicity while increasing steric hindrance.
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (C₁₀H₆O₇S₂K₂)
- Substituents : Hydroxyl (-OH) at position 7 and sulphonate (-SO₃⁻K⁺) groups at positions 1 and 3.
- Properties : High water solubility due to ionic sulphonate groups. The hydroxyl group enables hydrogen bonding, enhancing stability in aqueous environments.
- Applications : Industrial use in dyes, detergents, and surfactants .
- Contrast : this compound lacks ionic groups, rendering it less soluble in polar solvents but more lipophilic, making it suitable for organic-phase reactions or drug delivery systems.
Ethinyl Estradiol-Related Naphthalene Derivatives
- Examples : Naphthalen-1-ol (C₁₀H₈O) and fluoronaphthalene derivatives (e.g., 1-Fluoronaphthalene).
- Properties : Hydroxyl or fluorine substituents influence metabolic stability and binding affinity in pharmaceuticals. For instance, fluorine substitution often improves bioavailability and resistance to oxidative degradation .
- Contrast : The ethoxy group in this compound may confer longer metabolic half-life compared to hydroxylated analogs, as ethers are less prone to enzymatic cleavage.
Physicochemical Properties
The table below summarizes key differences:
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